molecular formula C14H12N4O B2498905 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers CAS No. 301655-23-2

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers

Cat. No.: B2498905
CAS No.: 301655-23-2
M. Wt: 252.277
InChI Key: AJAOZDZESVNWCR-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide Mixture of isomers is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring attached to an acetamide group, which is further connected to a phenyl group. The mixture of isomers indicates that the compound exists in different structural forms, which can have varying properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide typically involves the reaction of 1H-benzotriazole with an appropriate acylating agent, such as phenylacetyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified using techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The benzotriazole ring can interact with metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, the compound can bind to specific proteins or enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate: Similar structure but with an ethyl ester group instead of the phenylacetamide group.

    2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Contains a hydrazide group instead of the phenylacetamide group.

    N-(2,3-Dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-2-carboxamides: Similar benzotriazole ring but with a different acyl group.

Uniqueness

2-(1H-1,2,3-Benzotriazol-1-yl)-N-phenylacetamide is unique due to its specific combination of the benzotriazole ring and phenylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications, such as its potential use as a corrosion inhibitor and its interactions with biological targets .

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c19-14(15-11-6-2-1-3-7-11)10-18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAOZDZESVNWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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